molecular formula C23H27FN2O4S B3016291 N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1031131-12-0

N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No. B3016291
CAS RN: 1031131-12-0
M. Wt: 446.54
InChI Key: FATKHATZXMHEDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related macrocyclic aromatic ether sulfones is described in the first paper, where a bifunctionalized macrocycle is created using pseudo high dilution techniques. The process involves the preparation of an intermediate compound from bis(4-chlorophenyl)sulfone and an excess of a bisphenol compound, followed by cyclocondensation to yield the macrocycle with carboxylic groups . This method could potentially be adapted for the synthesis of N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide by modifying the starting materials and reaction conditions to incorporate the piperidine and sulfonyl functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using techniques such as MALDI-TOF, NMR, and IR spectroscopy . These techniques would likely be useful in determining the structure of N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, confirming the presence of functional groups, and establishing the overall molecular conformation.

Chemical Reactions Analysis

The second paper discusses the binding of sulfonamide and sulfone compounds to the active site of phenylethanolamine N-methyltransferase (PNMT) . It is noted that the sulfonamide group can form hydrogen bonds within the active site, which is crucial for the inhibitory potency of these molecules. This information could be relevant when considering the chemical reactivity of the compound , as the presence of a sulfonyl group might also influence its binding properties and interactions with biological targets.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, they do provide insights into related compounds. For instance, the lipophilicity of sulfone compounds is highlighted, which is an important factor in determining the ability of a compound to cross biological barriers such as the blood-brain barrier . This suggests that the compound may also possess lipophilic characteristics, which could be analyzed further through experimental studies.

Scientific Research Applications

Pyridonecarboxylic Acids as Antibacterial Agents

Research on pyridonecarboxylic acids, which are structurally related to the compound of interest, demonstrates their application as potent antibacterial agents. For instance, certain compounds with amino- and hydroxy-substituted cyclic amino groups have shown significant in vitro and in vivo antibacterial activity, indicating their potential for further biological studies and drug development Egawa et al., 1984.

Selective Inhibitors of Kinase Superfamily

Another area of research involves the development of selective inhibitors for the Met kinase superfamily. Compounds identified with specific substituents have shown to inhibit Met kinase with high potency and selectivity, demonstrating complete tumor stasis in certain models. These findings underscore the therapeutic potential of such compounds in treating cancers dependent on Met kinase activity Schroeder et al., 2009.

Recognition of Hydrophilic Compounds

Self-assembled aggregates of fluoroalkylated compounds have been studied for their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This unique property highlights the potential application of these compounds in chemical separation processes and sensor technology Sawada et al., 2000.

Cytotoxicity Studies

Compounds with fluorinated substituents have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including HeLa cells. The structure-activity relationship studies of these compounds provide valuable insights into the development of anticancer drugs Parthiban et al., 2011.

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4S/c1-25(16-17-30-22-10-6-5-9-21(22)24)23(27)20-11-14-26(15-12-20)31(28,29)18-13-19-7-3-2-4-8-19/h2-10,13,18,20H,11-12,14-17H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATKHATZXMHEDZ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1F)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=CC=C1F)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

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